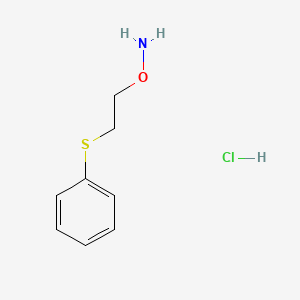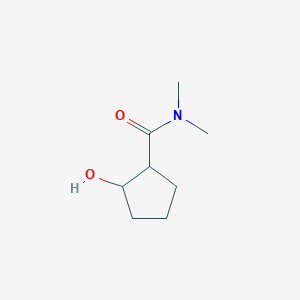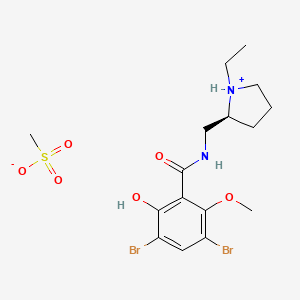
1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-methyl- is an organic compound with the molecular formula C13H15N. It is a derivative of quinolizine and is known for its unique structural properties. This compound is also referred to as Julolidine, which is a common name used in various scientific literature .
Preparation Methods
Synthetic Routes and Reaction Conditions
1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-methyl- can be synthesized through several methods. One common method involves the reaction of tetrahydroquinoline with 1-bromo-3-chloropropane in the presence of a base such as sodium hydroxide. The reaction is typically carried out at elevated temperatures (150-160°C) for about 20 hours . After the reaction, the product is purified through steam distillation and extraction with ether.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions are optimized to ensure the highest purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinolizine derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions may use reagents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizine derivatives, while reduction can produce more saturated compounds .
Scientific Research Applications
1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It serves as a fluorescent probe in biological studies due to its unique photophysical properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties
Mechanism of Action
The mechanism of action of 1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-methyl- involves its interaction with specific molecular targets. It is known to act as an electron-donating group, which influences its reactivity and interactions with other molecules. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with various enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2,3,6,7-Tetrahydro-8-hydroxy-1H,5H-benzo(ij)quinolizine-9-carboxaldehyde
- 2,3,6,7-Tetrahydro-1H,5H-benzo(ij)quinolizine-9-methanol
- 8-Hydroxy-2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizine
Uniqueness
1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-methyl- is unique due to its specific structural configuration, which imparts distinct photophysical and chemical properties. Its ability to act as a strong electron-donating group sets it apart from other similar compounds .
Properties
CAS No. |
79643-58-6 |
|---|---|
Molecular Formula |
C13H17N |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
7-methyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene |
InChI |
InChI=1S/C13H17N/c1-10-8-11-4-2-6-14-7-3-5-12(9-10)13(11)14/h8-9H,2-7H2,1H3 |
InChI Key |
QZTWYOTURUWJLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C3C(=C1)CCCN3CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(7,14,27,33,40-pentasulfooxy-17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1(29),2(18),3(16),4,6,8,10,12,14,19,21,23,25,27,31(44),32,34,36,38,40,42-henicosaen-20-yl) hydrogen sulfate](/img/structure/B13789676.png)
![N-Allyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether [German]](/img/structure/B13789678.png)






![Spiro[3.5]nonane-2-carbonyl chloride](/img/structure/B13789717.png)


![2-Chloro-1-[4-(2-methoxyphenyl)piperazino]propan-1-one](/img/structure/B13789737.png)
